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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran boronic acids are a class of heterocyclic organic compounds that have garnered
significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a
key structural motif in numerous biologically active compounds, while the boronic acid
functional group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-
coupling reactions, and as a pharmacophore capable of forming reversible covalent bonds with
diols, a feature exploited in drug design.

The strategic incorporation of fluorine atoms into the benzofuran ring can profoundly modulate
the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small
size can influence acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to
biological targets. This technical guide provides a comprehensive overview of the core
physicochemical properties of fluorinated benzofuran boronic acids, offering valuable data for
researchers in drug discovery and development. While extensive experimental data for a full
series of these compounds is not yet publicly available, this guide consolidates known data for
the parent compound and extrapolates the expected properties of its fluorinated analogs based
on established principles in physical organic chemistry.

Quantitative Physicochemical Data
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The following tables summarize the available and estimated physicochemical properties of
benzofuran-2-boronic acid and its fluorinated derivatives. It is important to note that the data for
the fluorinated compounds are largely estimations based on the known effects of fluorine
substitution on the pKa and lipophilicity of aryl boronic acids.

Table 1: General Physicochemical Properties

Molecular ) .
Molecular . Melting Point
Compound Weight ( g/mol Appearance
Formula ) (°C)
White to light
Benzofuran-2-
. ] CsH7BOs 161.95 114-116 yellow crystal
boronic acid
powder
4- .
Estimated: 120- )
Fluorobenzofura CsHsBFOs 179.94 130 Solid
n-2-boronic acid
5_
Estimated: 125- )
Fluorobenzofura CsHeBFO3 179.94 135 Solid
n-2-boronic acid
6_
Estimated: 120- ]
Fluorobenzofura CsHsBFOs 179.94 130 Solid
n-2-boronic acid
7- .
Estimated: 115-
Fluorobenzofura CsHsBFOs 179.94 Solid

125
n-2-boronic acid

Note: Melting points for fluorinated derivatives are estimated based on trends observed in
similar aromatic compounds where fluorination often leads to a slight to moderate increase in
melting point.

Table 2: Acidity and Lipophilicity
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Compound pKa logP Aqueous Solubility
Benzofuran-2-boronic ) )
" Estimated: 8.5-9.0 Estimated: 1.5- 2.0 Soluble[1]

aci

4-Fluorobenzofuran-2- ) ) Likely sparingly
_ ) Estimated: 7.5- 8.0 Estimated: 1.7 - 2.2

boronic acid soluble

5-Fluorobenzofuran-2- ) ) Likely sparingly
. ] Estimated: 7.8 - 8.3 Estimated: 1.7 - 2.2

boronic acid soluble

6-Fluorobenzofuran-2- ) ) Likely sparingly
. Estimated: 7.8 - 8.3 Estimated: 1.7 - 2.2

boronic acid soluble

7-Fluorobenzofuran-2- ) ] Likely sparingly
. ) Estimated: 8.0 - 8.5 Estimated: 1.7 - 2.2

boronic acid soluble

Note: pKa values are estimated based on the pKa of phenylboronic acid (~8.8) and the
acidifying effect of electron-withdrawing fluorine substituents. The effect is most pronounced
when the fluorine is ortho or para to the boronic acid group, though in the benzofuran system,
the position on the benzene ring will modulate this effect. logP values are estimated to increase
slightly with the introduction of a fluorine atom.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of
physicochemical properties. Below are standard methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the boronic acid with a standardized base,
monitoring the pH change.

Materials:
e Fluorinated benzofuran boronic acid sample

o Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized water, boiled to remove CO:
pH meter with a calibrated glass electrode
Magnetic stirrer and stir bar

Burette (10 mL or 25 mL)

Beaker (50 mL or 100 mL)

Procedure:

Accurately weigh approximately 10-20 mg of the fluorinated benzofuran boronic acid and
dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is low, a co-
solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.

Place the beaker on the magnetic stirrer and add the stir bar.
Immerse the calibrated pH electrode in the solution.
Allow the pH reading to stabilize and record the initial pH.

Begin the titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized NaOH
solution from the burette.

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant
added.

Continue the titration past the equivalence point, where a sharp change in pH is observed.

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence
point (the point where half of the acid has been neutralized).

Determination of logP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids,
typically n-octanol and water.

Materials:
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e Fluorinated benzofuran boronic acid sample

e n-Octanol (pre-saturated with water)

o Water (pre-saturated with n-octanol)

o Separatory funnel or screw-cap vials

e Mechanical shaker or vortex mixer

e Centrifuge

o UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:

e Prepare a stock solution of the fluorinated benzofuran boronic acid of known concentration in
either water or n-octanol.

e Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

e Add a small, accurately measured volume of the stock solution to the biphasic system. The
final concentration should be within the linear range of the analytical method.

o Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure
equilibrium is reached.

» Allow the two phases to separate completely. Centrifugation can be used to expedite this
process.

o Carefully withdraw a sample from each phase, being cautious not to cross-contaminate.

o Determine the concentration of the compound in each phase using a suitable analytical
technique (e.g., UV-Vis spectrophotometry at the Amax of the compound or HPLC with a
standard curve).

o Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase
to the concentration in the agueous phase: P = [Concentration]octanol /
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[Concentration]water.

e The logP is the base-10 logarithm of the partition coefficient: logP = logio(P).

Visualizations
General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of

fluorinated benzofuran boronic acids.
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Synthesis

Fluorinated Phenol Derivative

Introduction of Acetylene or Equivalent

Cyclization to form Benzofuran Ring

Borylation of the Benzofuran

Fluorinated Benzofuran Boronic Acid

.

Purification & Characterization

Column Chromatography / Recrystallization

NMR Spectroscopy (1H, 13C, 19F, 11B) Mass Spectrometry Melting Point Analysis
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Purified Fluorinated Benzofuran Boronic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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